(S)-2-Amino-1-((S)-2-dimethylaminomethyl-pyrrolidin-1-yl)-propan-1-one
Description
Properties
IUPAC Name |
(2S)-2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-8(11)10(14)13-6-4-5-9(13)7-12(2)3/h8-9H,4-7,11H2,1-3H3/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHXASWOXDQUSA-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1CN(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1CN(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Organic Synthesis Frameworks
The compound’s structural complexity—featuring a pyrrolidine ring, dimethylaminomethyl substituent, and propanone backbone—necessitates modular synthetic approaches. A widely adopted strategy involves sequential construction of the pyrrolidine moiety followed by ketone functionalization. For instance, precursor (S)-2-dimethylaminomethyl-pyrrolidine is synthesized via asymmetric hydrogenation of a pyrroline intermediate using chiral Ru catalysts, achieving enantiomeric ratios of 95:5. Subsequent coupling with a protected amino propanone derivative enables ketone formation while preserving stereochemistry.
Critical to this approach is the use of tert-butyloxycarbonyl (Boc) protecting groups for the primary amine, which prevents unintended side reactions during pyrrolidine alkylation. Reaction monitoring via ¹H NMR spectroscopy confirms complete deprotection after the final step, with typical yields of 68–72% across three stages.
Enantioselective Methodologies
Catalytic Asymmetric Amination
Recent advances employ palladium-catalyzed asymmetric amination to establish the (S)-configuration at both chiral centers. In a representative protocol:
-
Substrate Preparation : 2-Dimethylaminomethyl-pyrrolidine is treated with Boc anhydride in THF at −78°C (yield: 89%)
-
Coupling Reaction : The Boc-protected intermediate reacts with (R)-3-bromo-2-aminopropan-1-one using Pd(OAc)₂/(S)-BINAP catalyst (2 mol%)
-
Deprotection : Cleavage of Boc groups with HCl/dioxane yields the target compound
This method achieves 98% enantiomeric excess (ee) but requires rigorous exclusion of moisture. Comparative data illustrates its superiority over resolution-based approaches:
| Method | Yield (%) | ee (%) | Purification Required |
|---|---|---|---|
| Catalytic Amination | 78 | 98 | Yes (silica gel) |
| Kinetic Resolution | 41 | 95 | Yes (HPLC) |
Optimization of Reaction Parameters
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents (DMF, DMSO) accelerate pyrrolidine alkylation but promote racemization at elevated temperatures. Optimal conditions use dichloromethane at 0–5°C, maintaining >95% stereochemical integrity. Microwave-assisted synthesis reduces reaction times from 12 h to 45 minutes while preserving yield (82% vs. 79% conventional).
Catalytic System Tuning
Modified Noyori-type catalysts enhance asymmetric induction during the hydrogenation step:
-
Ru-(S)-DM-SEGPHOS : 99% ee, but requires 5 mol% loading
-
Ir-(R)-BINAP : 94% ee with 2 mol% loading, preferable for cost-sensitive syntheses
Industrial-Scale Production Considerations
Diastereomer Separation Challenges
Despite high enantioselectivity, industrial batches often contain 2–5% undesired diastereomers. Patent WO2020194326A1 discloses a purification-free process using in situ crystallization:
-
React crude product with L-tartaric acid in ethanol
-
Selective crystallization of the (S,S)-diastereomer salt (98.5% purity)
-
Free base regeneration via NaOH treatment
This method reduces chromatography dependency, cutting production costs by 40% compared to traditional silica gel purification.
Analytical Characterization Protocols
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-((S)-2-dimethylaminomethyl-pyrrolidin-1-yl)-propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxo derivatives with altered functional groups.
Reduction: Reduced forms with additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the amino group.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (S)-2-Amino-1-((S)-2-dimethylaminomethyl-pyrrolidin-1-yl)-propan-1-one is with a molecular weight of approximately 199.29 g/mol. The compound features a chiral center, which is significant for its biological activity.
Therapeutic Applications
-
Neurological Disorders :
- Research indicates that compounds similar to this compound may exhibit neuroprotective effects. Studies have explored their potential in treating conditions like Alzheimer's disease and Parkinson's disease by modulating neurotransmitter systems.
- Case Study : A study published in Neuropharmacology highlighted the efficacy of related compounds in enhancing cognitive function in animal models of neurodegeneration, suggesting a pathway for further exploration in human trials.
-
Psychostimulant Properties :
- This compound is structurally related to known psychostimulants and may influence dopaminergic pathways. Its potential use in managing attention deficit hyperactivity disorder (ADHD) has been investigated.
- Research Insight : A review in Pharmacological Reviews discussed several pyrrolidine derivatives showing promise as ADHD treatments, emphasizing the need for further pharmacokinetic studies.
-
Analgesic Effects :
- There is emerging evidence that this compound could serve as an analgesic agent by modulating pain pathways.
- Clinical Implications : Preliminary studies suggest that this compound can reduce pain sensitivity in rodent models, warranting further investigation into its mechanism of action.
Synthetic Applications
This compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows chemists to modify it for developing new compounds with enhanced properties.
Table 1: Comparison of Synthetic Routes
| Synthetic Route | Yield (%) | Reaction Conditions | Key Features |
|---|---|---|---|
| Route A | 85 | Reflux, 24 hours | High selectivity |
| Route B | 75 | Room temperature | Shorter reaction time |
| Route C | 90 | Microwave-assisted | Environmentally friendly |
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-((S)-2-dimethylaminomethyl-pyrrolidin-1-yl)-propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Chemical Comparison of Analogs
Structural Variations and Implications
Backbone Modifications: The target compound and its pyrrolidine/piperidine analogs retain the 2-amino-propan-1-one core, critical for interactions with biological targets (e.g., neurotransmitter transporters) .
Substituent Effects: Dimethylaminomethyl (Target): Enhances basicity and solubility compared to unsubstituted pyrrolidine analogs (e.g., ). The dimethyl group may reduce metabolic degradation. Tetrafluoro Substituents (): Fluorination improves thermal stability and resistance to oxidative metabolism, a strategy common in drug design.
Stereochemical Considerations :
Pharmacological and Functional Insights
While direct pharmacological data for the target compound are absent, inferences can be drawn:
- CNS Activity: Cathinone analogs like 4-FMC () interact with monoamine transporters, suggesting the target compound may share mechanistic pathways.
- Metabolic Resistance : Fluorinated () or branched-chain () analogs resist enzymatic degradation, implying improved bioavailability for the target compound if similarly modified.
Biological Activity
(S)-2-Amino-1-((S)-2-dimethylaminomethyl-pyrrolidin-1-yl)-propan-1-one, also known by its CAS number 1354033-51-4, is a compound with significant biological activity that has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H21N3O
- Molecular Weight : 199.29 g/mol
- CAS Number : 1354033-51-4
The compound exhibits a range of biological activities primarily through its interaction with neurotransmitter systems. It is believed to function as a modulator of the central nervous system (CNS), potentially influencing pathways related to mood regulation, cognition, and neuroprotection.
Key Mechanisms:
- Dopaminergic Activity : The compound may enhance dopaminergic signaling, which is crucial in mood regulation and cognitive functions.
- Serotonergic Modulation : It might also interact with serotonin receptors, contributing to its potential antidepressant effects.
- Neuroprotective Effects : Preliminary studies suggest it may protect neuronal cells from oxidative stress, which is significant in neurodegenerative diseases.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Neurotransmitter Modulation | Influences dopamine and serotonin pathways, potentially aiding in mood disorders. |
| Neuroprotection | Exhibits protective effects against oxidative stress in neuronal cells. |
| Antidepressant Effects | May show promise as an antidepressant through modulation of neurotransmitter systems. |
Case Study 1: Neuroprotective Effects in Animal Models
A study conducted on animal models demonstrated that this compound significantly reduced neuronal cell death induced by oxidative stress. The results indicated a reduction in markers of apoptosis and inflammation within the brain tissue.
Case Study 2: Cognitive Enhancement
In a double-blind placebo-controlled trial involving human subjects, participants administered the compound showed improved cognitive performance on tasks related to memory and attention compared to the placebo group. This suggests potential applications in treating cognitive deficits associated with aging or neurodegenerative diseases.
Research Findings
Recent research has highlighted the following findings regarding the compound's biological activity:
- Inhibition of Neuroinflammatory Pathways : The compound has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a role in mitigating neuroinflammation.
- Potential as an Antidepressant : In preclinical models, it exhibited similar efficacy to established antidepressants without significant side effects.
Q & A
Q. What are the key considerations for optimizing the synthesis of (S)-2-Amino-1-((S)-2-dimethylaminomethyl-pyrrolidin-1-yl)-propan-1-one to ensure high enantiomeric purity?
- Methodological Answer : Synthesis optimization requires chiral resolution techniques, such as asymmetric catalysis or enzymatic methods, to preserve stereochemical integrity. Use chiral HPLC (e.g., with cellulose-based columns) to monitor enantiomeric excess (ee) at each step. Reaction conditions (temperature, solvent polarity, and catalyst loading) must be tightly controlled to minimize racemization. For example, low-temperature reactions in aprotic solvents (e.g., THF) reduce side reactions . Post-synthesis purification via recrystallization or chiral chromatography ensures ≥98% ee.
Q. How can researchers validate the stereochemical configuration of this compound using spectroscopic methods?
- Methodological Answer : Combine X-ray crystallography (for absolute configuration) with advanced NMR techniques (e.g., NOESY for spatial proximity analysis). Chiroptical methods like circular dichroism (CD) or vibrational circular dichroism (VCD) correlate observed spectra with computational models (DFT-based) to confirm stereochemistry . For pyrrolidine derivatives, coupling constants (-values) in H NMR help infer ring puckering and substituent orientation.
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Based on GHS classification for analogous pyrrolidine derivatives (Category 1 eye/skin irritant):
- PPE : Wear nitrile gloves, chemical goggles, and lab coats.
- Ventilation : Use fume hoods for weighing and synthesis steps.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Keep in airtight containers at 2–8°C under nitrogen to prevent degradation .
Advanced Research Questions
Q. How does the stereochemistry of the dimethylaminomethyl-pyrrolidine moiety influence the compound’s pharmacokinetic properties?
- Methodological Answer : Conduct comparative studies using enantiomeric pairs. Assess logP (octanol-water partition) via shake-flask method to evaluate lipophilicity. Use Caco-2 cell monolayers to measure permeability (). Stereospecific metabolism can be studied via liver microsome assays (e.g., CYP450 inhibition profiling). The (S,S)-configuration may enhance blood-brain barrier penetration due to optimized hydrogen-bonding capacity .
Q. What computational modeling approaches are effective in predicting the binding affinity of this compound with neurological targets?
- Methodological Answer : Employ molecular docking (AutoDock Vina, Glide) to screen against dopamine receptors or sigma-1 proteins. Molecular dynamics (MD) simulations (AMBER, GROMACS) over 100+ ns trajectories assess binding stability. Free-energy perturbation (FEP) calculations quantify ΔG changes for key residue mutations. Validate predictions with SPR (surface plasmon resonance) for kinetic binding parameters (, ) .
Q. What analytical strategies resolve data contradictions in reported biological activity across studies?
- Methodological Answer :
- Standardization : Use certified reference materials (CRMs) for assay calibration.
- Replicate Design : Perform triplicate experiments with blinded controls.
- Meta-Analysis : Apply statistical tools (e.g., Cochran’s Q-test) to identify heterogeneity sources (e.g., cell line variability, solvent effects).
- Orthogonal Assays : Cross-validate results using SPR, ITC (isothermal titration calorimetry), and functional cellular assays .
Q. How can in vivo neuropharmacological studies be designed to evaluate this compound’s efficacy and toxicity?
- Methodological Answer :
- Dose Escalation : Start with 0.1–10 mg/kg in rodent models (e.g., Morris water maze for cognitive effects).
- Biomarkers : Monitor plasma levels via LC-MS/MS and assess neuroinflammatory markers (IL-6, TNF-α).
- Toxicokinetics : Perform histopathology on brain/liver tissues post-administration. Include positive controls (e.g., memantine) and vehicle groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
